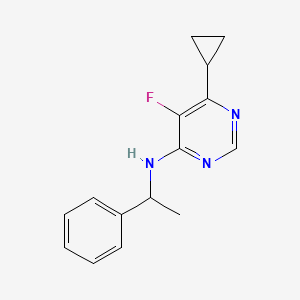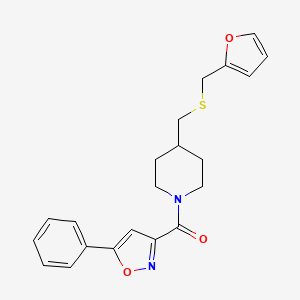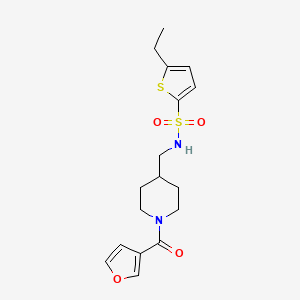
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMA is a synthetic compound that has been extensively studied for its unique properties and potential benefits.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide is not yet fully understood; however, it is believed to act through the inhibition of specific enzymes and signaling pathways involved in tumor growth and inflammation. 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has been shown to inhibit the activity of several key enzymes, including topoisomerase and phosphodiesterase, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has been shown to possess several biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and cancer. 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has several advantages and limitations for lab experiments. One advantage is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and development. However, one limitation is the lack of information regarding its toxicity and potential side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide, including the development of novel anticancer drugs based on its structure and properties. 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide may also be studied for its potential use in the treatment of other diseases, including inflammation and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide involves the reaction of 2-methoxyacetamide with 4-methyl-6-morpholinopyrimidine in the presence of a base, such as sodium hydride. The reaction occurs through the formation of an intermediate, which is subsequently converted to 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide through acidification and purification processes.
Aplicaciones Científicas De Investigación
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess potent antitumor activity, making it a potential candidate for the development of novel anticancer drugs. 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has also been studied for its potential use in the treatment of other diseases, including inflammation and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-7-12(17-3-5-20-6-4-17)16-11(15-10)8-14-13(18)9-19-2/h7H,3-6,8-9H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRWUYUODRTUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)COC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2852557.png)
![1-(4-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2852559.png)
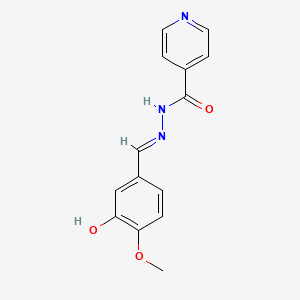
![5-(2-hydroxy-2-phenylethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2852561.png)
![1-benzyl-N-[1-(4-methoxyphenyl)ethyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2852562.png)

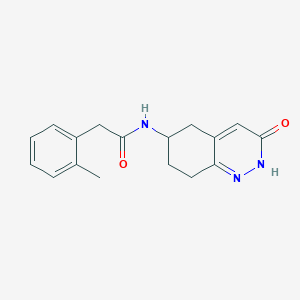
![2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide](/img/structure/B2852565.png)

